molecular formula C5H7N3 B1311347 3-Hydrazinylpyridine CAS No. 42166-50-7

3-Hydrazinylpyridine

Cat. No.: B1311347
CAS No.: 42166-50-7
M. Wt: 109.13 g/mol
InChI Key: RCIGDGBXEMECGY-UHFFFAOYSA-N
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Description

3-Hydrazinylpyridine is an organic compound with the molecular formula C5H7N3. It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by a hydrazine group (-NH-NH2). This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Scientific Research Applications

3-Hydrazinylpyridine has a wide range of applications in scientific research:

Future Directions

In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research . The study of 3-Hydrazinylpyridine and its derivatives could potentially contribute to this effort .

Mechanism of Action

Target of Action

This compound belongs to the class of hydrazinyl compounds, which are known for their wide range of pharmacological activities

Mode of Action

Hydrazinyl compounds are generally known for their ability to interact with various biological targets, leading to a range of physiological effects . The specific interactions and resulting changes caused by 3-Hydrazinylpyridine require further investigation.

Biochemical Pathways

It’s worth noting that pyridazine derivatives, which include this compound, have been shown to exhibit antimycobacterial activity . This suggests that this compound may affect pathways related to microbial growth and survival, but the specific pathways and downstream effects are yet to be elucidated.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound is limited. The compound is a solid at room temperature , which could influence its absorption and bioavailability

Result of Action

As a member of the hydrazinyl compounds, it may share some of the wide-ranging effects associated with this class of compounds, including antimicrobial, antifungal, and antineoplastic activities . More research is needed to describe the specific molecular and cellular effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydrazinylpyridine can be synthesized through several methods, primarily involving the substitution of halogens in pyridine derivatives or the reduction of diazonium salts. One common method is the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, at temperatures ranging from 0°C to 150°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of 2,3-dichloropyridine with hydrazine hydrate. This process is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinylpyridine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridyl azides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazones or other reduced forms.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reactions typically involve hydrazine hydrate or other nucleophiles under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions include hydrazones, azides, and various substituted pyridine derivatives .

Comparison with Similar Compounds

Uniqueness: 3-Hydrazinylpyridine is unique due to its specific position of the hydrazine group, which influences its reactivity and the types of reactions it can undergo. This positional specificity allows for selective modifications and applications in various fields of research and industry.

Properties

IUPAC Name

pyridin-3-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-8-5-2-1-3-7-4-5/h1-4,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIGDGBXEMECGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347614
Record name 3-Hydrazinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42166-50-7
Record name 3-Hydrazinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDRAZINOPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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